N,4,5-Trimethylfuran-2-amine
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Overview
Description
N,4,5-Trimethylfuran-2-amine is an organic compound belonging to the class of amines It features a furan ring substituted with three methyl groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4,5-Trimethylfuran-2-amine typically involves the introduction of the amine group to a pre-formed furan ring. One common method is the reaction of 4,5-dimethylfuran with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants through a reactor system, optimizing reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
N,4,5-Trimethylfuran-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,4,5-trimethylfuran-2-one, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives .
Scientific Research Applications
N,4,5-Trimethylfuran-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,4,5-Trimethylfuran-2-amine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylfuran-2-amine: Lacks the additional methyl groups, resulting in different chemical properties.
5-Methylfuran-2-amine: Similar structure but with only one methyl group, leading to different reactivity.
N-Methylfuran-2-amine: Contains a methyl group on the nitrogen, altering its chemical behavior.
Uniqueness
N,4,5-Trimethylfuran-2-amine is unique due to the presence of three methyl groups on the furan ring, which significantly influences its chemical reactivity and physical properties. This structural feature makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
N,4,5-trimethylfuran-2-amine |
InChI |
InChI=1S/C7H11NO/c1-5-4-7(8-3)9-6(5)2/h4,8H,1-3H3 |
InChI Key |
DPCFNEISLJWFQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)NC)C |
Origin of Product |
United States |
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